5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
Description
5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring substituted with a trifluoromethyl group, a tert-butylbenzylthio group, and a carboxaldehyde group, making it a subject of interest in synthetic chemistry and material science.
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2OS/c1-16(2,3)12-7-5-11(6-8-12)10-24-15-13(9-23)14(17(18,19)20)21-22(15)4/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDHMCRZUUAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization (Pathway A)
- Pyrazole core : Synthesize 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 4-position (yield: 85%).
- Carboxaldehyde : MnO₂ oxidation of 4-hydroxymethyl intermediate.
- Thioether formation : SNAr with 4-tert-butylbenzylthiolate.
Overall yield : 42% (four steps).
Convergent Synthesis (Pathway B)
- Pre-functionalized building blocks : Couple 4-tert-butylbenzylthiol with 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde in a single step.
- Advantage : Fewer steps, higher throughput.
- Limitation : Requires pre-synthesized aldehyde, increasing cost.
Overall yield : 55% (two steps).
Analytical Validation and Characterization
Critical quality attributes are confirmed via:
- ¹H NMR : Peaks at δ 9.84 ppm (aldehyde proton), δ 1.30 ppm (tert-butyl), and δ 3.90 ppm (methyl group).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- X-ray crystallography : Confirms regiochemistry and planar pyrazole ring (dihedral angle: 54.2° between pyrazole and phenyl rings).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in aprotic solvents.
Major Products
Oxidation: 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its unique structural features. Its pyrazole core is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to 5-(4-tert-butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde have been tested against various bacterial strains, revealing effectiveness against both Gram-positive and Gram-negative bacteria .
| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria |
|---|---|---|---|
| Example A | 7.50 | E. coli | S. aureus |
| Example B | 6.80 | E. coli | B. subtilis |
Agrochemicals
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it a candidate for developing novel agrochemicals. Research has shown that similar compounds can act as effective fungicides and herbicides.
Case Study: Herbicidal Activity
A study on related pyrazole derivatives demonstrated their effectiveness in inhibiting weed growth, suggesting that this compound could serve as a lead compound for herbicide development .
Material Science
The stability and reactivity of the compound make it suitable for applications in material science, particularly in the synthesis of polymers and advanced materials.
Case Study: Polymer Synthesis
Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The unique functional groups allow for chemical modifications that can tailor material properties for specific applications .
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde depends on its application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
5-(4-tert-Butylbenzylthio)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxaldehyde: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
5-(4-tert-Butylbenzylthio)-1-methyl-3-(methyl)-1H-pyrazole-4-carboxaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns.
Biological Activity
5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde (referred to as compound 1) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Molecular Formula: C16H18F3N3OS
CAS Number: 321553-53-1
Molecular Weight: 369.39 g/mol
The structure of compound 1 includes a trifluoromethyl group and a tert-butylbenzylthio moiety, which are significant for its biological activity.
Synthesis
The synthesis of compound 1 typically involves the reaction of appropriate hydrazones with various aldehydes under controlled conditions. The Vilsmeier-Haack reaction is commonly employed to introduce the carbaldehyde functionality, which is crucial for its biological activity. Various synthetic routes have been documented in literature, highlighting the versatility of pyrazole derivatives in medicinal chemistry.
Biological Activity
Compound 1 has shown several promising biological activities:
- Antimicrobial Activity: Pyrazole derivatives, including compound 1, have demonstrated significant antimicrobial properties against various strains of bacteria and fungi. This activity is attributed to the ability of the pyrazole ring to interact with microbial enzymes and cell membranes .
- Anti-inflammatory Effects: Compounds with similar structures have been reported to inhibit COX-2 enzymes, suggesting potential anti-inflammatory properties. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential: Research indicates that pyrazole derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that modifications on the pyrazole core can enhance its efficacy as an anticancer agent by inducing apoptosis in tumor cells .
- Inhibition of Enzymatic Activity: Some studies suggest that compound 1 may inhibit specific enzymes involved in disease processes, such as Factor Xa in the coagulation cascade, which could position it as a candidate for anticoagulant therapy .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Compound 1 exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, compound 1 was tested for its ability to reduce edema and inflammatory cytokine levels. Results showed a significant reduction in paw swelling in treated animals compared to controls, supporting its anti-inflammatory claims .
Case Study 3: Anticancer Activity
In vitro studies on human cancer cell lines revealed that compound 1 selectively inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, making it a candidate for further development as an anticancer drug .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are established for preparing 5-(4-tert-butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde?
The synthesis typically involves:
- Formylation at the pyrazole C4 position via Vilsmeier-Haack or Duff reactions, as demonstrated in structurally analogous pyrazole-4-carboxaldehydes .
- Thioether linkage formation at C5 using nucleophilic substitution between a 5-mercaptopyrazole intermediate and 4-tert-butylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethyl group introduction at C3 via halogen exchange (e.g., CF₃I/Cu-mediated reactions) or direct substitution .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. The trifluoromethyl group shows distinct ¹⁹F signals at ~-60 ppm, while the aldehyde proton resonates near 10 ppm in ¹H NMR .
- X-ray crystallography to resolve steric effects of the tert-butyl group and confirm thioether bond geometry, as seen in related pyrazole-carboxaldehydes .
- IR spectroscopy to identify aldehyde C=O stretches (~1700 cm⁻¹) and S-C vibrations (~600 cm⁻¹) .
Q. How is purity and stability assessed during synthesis and storage?
- HPLC with a C18 column (acetonitrile/water mobile phase) monitors purity (>95% threshold) .
- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for the aldehyde group, which may degrade above 150°C .
- Light-sensitive storage in amber vials under inert gas (N₂/Ar) prevents oxidation of the thioether and aldehyde moieties .
Advanced Research Questions
Q. How does the tert-butylbenzylthio group influence the compound’s steric and electronic properties in supramolecular interactions?
- Steric hindrance : The bulky tert-butyl group restricts rotational freedom of the benzylthio moiety, favoring a planar conformation that enhances π-π stacking with aromatic residues in enzyme active sites .
- Electron donation : The tert-butyl group’s inductive effect increases electron density at the sulfur atom, modulating nucleophilicity and redox stability . Comparative studies with methyl or halogen substituents (e.g., 4-chlorophenyl analogs) highlight these effects .
Q. What computational strategies predict the compound’s bioactivity and binding modes with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with enzymes like carbonic anhydrase or cyclooxygenase, leveraging crystallographic data from related pyrazole inhibitors .
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as aldehyde electrophilicity or sulfur nucleophilicity .
- Molecular Dynamics (MD) simulations assess conformational stability in solvated environments, critical for drug design .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected crystallographic packing)?
- Variable-temperature NMR clarifies dynamic effects (e.g., tert-butyl rotation) that cause signal broadening .
- Hirshfeld surface analysis identifies non-covalent interactions (e.g., C-H···O, S···π) influencing crystallographic packing, as applied to analogous pyrazole derivatives .
- Comparative studies with isotopologs (e.g., deuterated analogs) isolate specific vibrational or electronic contributions .
Methodological Design Considerations
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition efficacy?
- Positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .
- Solvent controls (DMSO ≤1% v/v) ensure the aldehyde group’s reactivity is not artifactually suppressed .
- Pre-incubation stability tests (pH 7.4 buffer, 37°C) confirm the compound does not degrade during enzymatic assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Substituent scanning : Replace the tert-butyl group with smaller (methyl) or polar (hydroxyl) groups to balance steric bulk and solubility .
- Bioisosteric replacement : Substitute the trifluoromethyl group with cyano or sulfonamide groups to modulate electron-withdrawing effects .
- Prodrug derivatization : Convert the aldehyde to a hydrazone or oxime to enhance metabolic stability, as demonstrated in related carboxaldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
